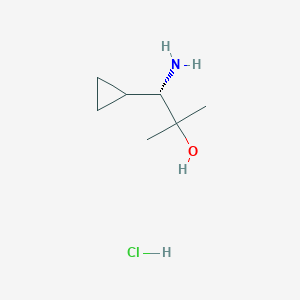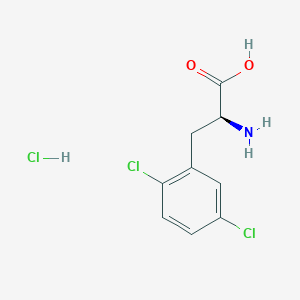
2-(3,5-dimetil-1H-pirazol-4-il)azepano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane is a heterocyclic compound that features a pyrazole ring and an azepane ring.
Aplicaciones Científicas De Investigación
2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane has several scientific research applications:
Chemistry: It serves as a versatile scaffold in organic synthesis, enabling the preparation of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes .
Mecanismo De Acción
Target of Action
It has been suggested that the compound may interact with certain proteins or enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects
Biochemical Pathways
The biochemical pathways affected by 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane are currently unknown. The compound may influence various cellular processes, potentially leading to changes in cell function . More research is required to determine the specific pathways affected by this compound.
Result of Action
It is possible that the compound could induce changes in cellular function or morphology, but further investigation is needed to confirm these effects .
Análisis Bioquímico
Biochemical Properties
2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction between 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane and AchE can lead to inhibition of the enzyme’s activity, affecting neurotransmission and potentially leading to various physiological effects .
Cellular Effects
The effects of 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane on cellular processes are diverse and can influence cell function in multiple ways. This compound has been found to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns . Additionally, 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions . For example, the binding of 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane to acetylcholinesterase results in the inhibition of the enzyme, which in turn affects neurotransmitter levels and neural signaling . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity . In in vitro and in vivo studies, the long-term exposure to 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane has been observed to cause alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in metabolic functions . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential toxicity . The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance within cells . Understanding the metabolic pathways associated with 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane is crucial for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes and distributed to different cellular compartments, where it exerts its biochemical effects . The interaction with specific transporters and binding proteins can influence the localization and accumulation of 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane within cells .
Subcellular Localization
The subcellular localization of 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to various subcellular structures, including the nucleus, mitochondria, and endoplasmic reticulum, where it interacts with biomolecules and influences cellular functions . The specific localization of 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane is essential for understanding its role in cellular processes and its potential therapeutic applications.
Métodos De Preparación
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane typically involves multiple steps, including oxidation, substitution, and cyclization reactionsIndustrial production methods may involve optimizing reaction conditions to improve yield and purity .
Análisis De Reacciones Químicas
2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Cyclization: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic systems
Comparación Con Compuestos Similares
2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane can be compared to other similar compounds, such as:
3,5-dimethylpyrazole: This compound shares the pyrazole ring but lacks the azepane moiety, resulting in different chemical and biological properties.
1H-pyrazole-4-yl derivatives: These compounds have variations in the substituents on the pyrazole ring, leading to diverse reactivity and applications.
Azepane derivatives:
Propiedades
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-8-11(9(2)14-13-8)10-6-4-3-5-7-12-10/h10,12H,3-7H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQQOCFYULMGMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2CCCCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)

![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)

![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)


![8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine](/img/structure/B1375839.png)




![Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate](/img/structure/B1375847.png)
![6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1375848.png)
